molecular formula C5H14N2O2 B3054390 1,2-Propanediol, 3-((2-aminoethyl)amino)- CAS No. 60095-23-0

1,2-Propanediol, 3-((2-aminoethyl)amino)-

Cat. No.: B3054390
CAS No.: 60095-23-0
M. Wt: 134.18 g/mol
InChI Key: XNFWIOGJYCWFBP-UHFFFAOYSA-N
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Description

1,2-Propanediol, 3-((2-aminoethyl)amino)- is a versatile organic compound with the molecular formula C5H14N2O2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of both amino and hydroxyl functional groups, making it a valuable intermediate in the synthesis of various bioactive molecules and polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Propanediol, 3-((2-aminoethyl)amino)- can be synthesized through several methods. One common approach involves the reaction of 1,2-propanediol with ethylenediamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity .

Industrial Production Methods

In industrial settings, the production of 1,2-Propanediol, 3-((2-aminoethyl)amino)- often involves large-scale reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions allows for efficient production with minimal by-products. The compound is then subjected to rigorous quality control measures to ensure consistency and purity .

Chemical Reactions Analysis

Types of Reactions

1,2-Propanediol, 3-((2-aminoethyl)amino)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Propanediol, 3-((2-aminoethyl)amino)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Propanediol, 3-((2-aminoethyl)amino)- involves its interaction with various molecular targets and pathways. The compound’s amino and hydroxyl groups enable it to form hydrogen bonds and electrostatic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Propanediol, 3-((2-aminoethyl)amino)- is unique due to its dual functional groups, which provide enhanced reactivity and versatility in chemical synthesis. The presence of both amino and hydroxyl groups allows for a broader range of chemical modifications and applications compared to its similar counterparts .

Properties

IUPAC Name

3-(2-aminoethylamino)propane-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2O2/c6-1-2-7-3-5(9)4-8/h5,7-9H,1-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNFWIOGJYCWFBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNCC(CO)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60095-23-0
Record name 1,2-Propanediol, 3-((2-aminoethyl)amino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060095230
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC339497
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339497
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthesis routes and methods

Procedure details

Following the procedure of Surrey et al., J. Am. Chem. Soc. (1952) 74:4102, 3-chloro-1,2-propanediol (8.36 ml, 0.10 mole) was added dropwise over 15 min to stirring ethylenediamine (66.8 ml, 1.0 mole) at room temperature. After the addition was complete, the solution was heated at approx. 60° C. until the 3-chloro-1,2-propanediol was consumed (about 1 hour), as determined by TLC. NaOH (4.4 g, 0.11 mole) was added to the solution and excess ethylenediamine was vacuum distilled off followed by careful fractional distillation to yield 5.76 g (43%) of (36) (b.p. 162° C./2.0 mm).
Quantity
8.36 mL
Type
reactant
Reaction Step One
Quantity
66.8 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
4.4 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
43%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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